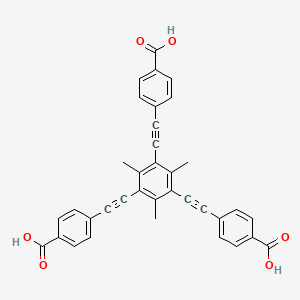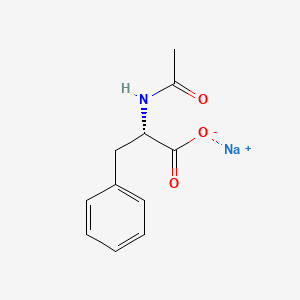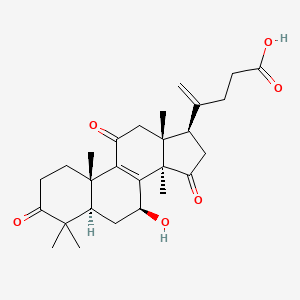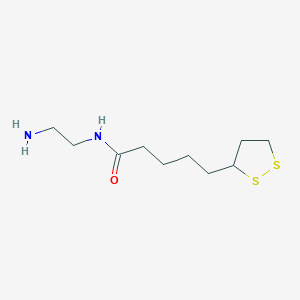![molecular formula C18H20FN3O4 B11930471 1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-06650833 is a highly potent and selective small-molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has been developed by Pfizer and is being investigated for its potential therapeutic applications in autoimmune and inflammatory diseases, such as rheumatoid arthritis and systemic lupus erythematosus .
Méthodes De Préparation
The synthetic routes and reaction conditions for PF-06650833 involve multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic routes are proprietary and not publicly disclosed. the compound is synthesized through a series of chemical reactions that ensure high purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
PF-06650833 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Applications De Recherche Scientifique
PF-06650833 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation in preclinical models.
Medicine: Under clinical trials for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Mécanisme D'action
PF-06650833 exerts its effects by selectively inhibiting IRAK4, a key kinase involved in the signaling pathways of the innate immune system. By blocking IRAK4, the compound reduces the production of inflammatory cytokines such as type I interferons, interleukin-6, tumor necrosis factor, interleukin-1, and interleukin-12. These cytokines are key drivers of autoimmune and inflammatory diseases .
Comparaison Avec Des Composés Similaires
PF-06650833 is unique in its high potency and selectivity for IRAK4. Similar compounds include:
BAY 1834845: Another IRAK4 inhibitor with similar applications in autoimmune diseases.
PF-06700841: A dual inhibitor targeting both IRAK4 and Janus kinase 1 (JAK1), used in the treatment of autoimmune diseases.
PF-06826647:
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications.
Propriétés
Formule moléculaire |
C18H20FN3O4 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
1-[(3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24) |
Clé InChI |
JKDGKIBAOAFRPJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)


![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)

![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)

![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)

![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)


![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)
